N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide
Description
This compound is a sulfonamide derivative featuring a pyrrole core substituted with fluorophenyl, furanmethyl, and dimethyl groups, along with a furan-2-carboxamide moiety.
Properties
Molecular Formula |
C22H19FN2O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19FN2O5S/c1-14-15(2)25(13-17-5-3-11-29-17)21(24-22(26)19-6-4-12-30-19)20(14)31(27,28)18-9-7-16(23)8-10-18/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
RBVOLMOGGYXJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)CC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.
Introduction of the Furan Group: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furan reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Coupling with Fluorophenyl Group: The final step involves coupling the sulfonylated pyrrole with a fluorophenyl derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under strong oxidizing conditions, leading to the formation of diketone or carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of alcohol or amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Diketone or carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Research Findings and Data Limitations
Critical Gaps in Evidence
No direct pharmacological or biochemical data for the target compound.
Absence of structural or spectroscopic data (e.g., NMR, XRD, mass spectrometry).
Theoretical vs.
Indirect Insights
- Fluorinated sulfonamides often exhibit enhanced metabolic stability and binding affinity compared to non-fluorinated analogs .
- Heterocyclic cores (pyrrole, pyrimidine) are common in drug design due to their ability to mimic nucleobases or interact with enzymatic pockets.
Recommendations for Further Research
Database Exploration : Consult specialized databases (e.g., PubChem, Reaxys) for unpublished data on the compound.
In Silico Studies : Perform molecular docking or QSAR modeling to predict target interactions.
Experimental Validation : Prioritize synthesis and bioassays to evaluate its activity against relevant biological targets.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide, known by its CAS number 1010874-24-4, is a compound that has garnered significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.4 g/mol. The presence of the furan and pyrrole rings contributes to its unique chemical behavior, while the sulfonyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O4S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 1010874-24-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of furan derivatives with sulfonyl chlorides under basic conditions. This synthetic route allows for the introduction of specific functional groups that enhance biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant growth inhibition against cancer cells, with IC50 values indicating effective potency.
Case Study:
In a study assessing the anticancer effects of similar compounds, derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Compounds with structural similarities to this compound displayed IC50 values ranging from 0.01 µM to 0.46 µM, suggesting a strong potential for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Escherichia coli | 12 | 1.0 mg/mL |
| Proteus mirabilis | 10 | 0.8 mg/mL |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in cell proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in bacterial cells, contributing to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
